molecular formula C11H15F2N5 B11729484 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11729484
M. Wt: 255.27 g/mol
InChI Key: UKCHSAFWMUBTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The structure features a difluoromethyl group at the 1-position of the pyrazole ring and an N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl] substituent at the 3-amine position. The ethyl and methyl groups on the secondary pyrazole ring enhance lipophilicity, while the difluoromethyl group may influence electronic properties and metabolic stability .

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H15F2N5/c1-3-17-9(8(2)6-15-17)7-14-10-4-5-18(16-10)11(12)13/h4-6,11H,3,7H2,1-2H3,(H,14,16)

InChI Key

UKCHSAFWMUBTCK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C=C2)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

1-(Difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Chemistry and Synthesis

The compound serves as a critical building block in synthetic organic chemistry. It is utilized in the development of more complex molecules, particularly in the synthesis of new pharmaceuticals and agrochemicals. The difluoromethyl group allows for unique substitution patterns and reactivity profiles that are advantageous in chemical synthesis.

Biological Research

In biological contexts, the compound is explored for its interactions with various molecular targets. Its unique properties make it suitable for studying enzyme kinetics and receptor interactions, contributing to our understanding of biochemical pathways.

Pharmacology

Pharmacological studies have identified several potential applications for this compound:

  • Antifungal Activity: Research indicates that pyrazole derivatives exhibit antifungal properties against various phytopathogenic fungi. Compounds similar to 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine have shown moderate to excellent antifungal activities against multiple strains.
  • Endothelin Antagonism: Certain derivatives have demonstrated efficacy as endothelin receptor antagonists, suggesting potential therapeutic applications in treating cardiovascular diseases.
  • Antibacterial Activity: While some related compounds have shown weak antibacterial activity against Gram-positive and Gram-negative bacteria, further investigation is required to evaluate the specific activity of this compound.

Study on Antifungal Properties

A study synthesized various pyrazole derivatives, including this compound, and evaluated their antifungal activity using mycelia growth inhibition assays. Among these derivatives, some exhibited significantly higher antifungal activity compared to traditional fungicides, indicating their potential as effective agricultural agents.

Endothelin Receptor Antagonism Study

In vitro studies have shown that certain pyrazole derivatives can act as endothelin receptor antagonists. These compounds displayed comparable potency to established drugs like bosentan, highlighting their potential use in treating conditions such as pulmonary arterial hypertension.

Structure–Activity Relationship (SAR) Analysis

Research into the structure–activity relationship of pyrazole derivatives has provided insights into optimizing their biological activities. The difluoromethyl group has been identified as a crucial component that enhances both potency and selectivity towards specific biological targets. Understanding these relationships aids in designing more effective compounds with desired pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action are often complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes Reference
1-(Difluoromethyl)-N-[(1-Ethyl-4-Methyl-1H-Pyrazol-5-yl)Methyl]-1H-Pyrazol-3-Amine (Target) C₁₀H₁₅F₂N₅ (calculated) 259.26 g/mol - 1-(Difluoromethyl)
- N-[(1-Ethyl-4-Methyl-1H-Pyrazol-5-yl)Methyl]
Enhanced lipophilicity due to ethyl/methyl groups; potential metabolic stability from difluoromethyl.
1-(Difluoromethyl)-N-[(5-Fluoro-1,3-Dimethyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-3-Amine C₁₀H₁₃F₃N₅ 295.69 g/mol - 5-Fluoro
- 1,3-Dimethyl on pyrazole
Fluorine atom may improve binding affinity in biological targets.
1-(Difluoromethyl)-N-[(1-Propyl-1H-Pyrazol-5-yl)Methyl]-1H-Pyrazol-3-Amine C₁₁H₁₆F₂N₅ 264.28 g/mol - 1-Propyl substituent Longer alkyl chain increases hydrophobicity; may affect pharmacokinetics.
N-[(1-Ethyl-4-Methyl-1H-Pyrazol-5-yl)Methyl]-5-Methyl-1-(2-Methylpropyl)-1H-Pyrazol-3-Amine C₁₅H₂₅N₅ 275.39 g/mol - 5-Methyl
- 1-(2-Methylpropyl)
Bulkier substituents may reduce solubility but improve target selectivity.
N-(1-Benzyl-1H-Pyrazol-3-yl)-5-{1-[3-(Difluoromethyl)-5-Methyl-1H-Pyrazol-1-yl]Ethyl}-1,3,4-Thiadiazol-2-Amine C₁₈H₁₈F₂N₈S 432.46 g/mol - Thiadiazole core
- Benzyl and difluoromethyl-pyrazole
Thiadiazole moiety introduces hydrogen-bonding potential for target interactions.

Structural and Functional Insights

Substituent Effects on Lipophilicity: The ethyl and methyl groups on the pyrazole ring in the target compound contribute to higher lipophilicity compared to the propyl analog (C₁₁H₁₆F₂N₅) . This property may enhance membrane permeability in biological systems.

Electronic Modifications :

  • The 5-fluoro substituent in C₁₀H₁₃F₃N₅ introduces electron-withdrawing effects, which could modulate the pyrazole ring’s electronic environment and influence binding to targets like enzymes or receptors .

Steric Considerations :

  • Compounds with bulkier substituents (e.g., 2-methylpropyl in C₁₅H₂₅N₅) exhibit reduced solubility but may offer improved selectivity in target binding due to steric hindrance .

Biological Activity

1-(Difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound of increasing interest in organic chemistry and biochemistry due to its unique structural features and potential biological activities. This compound contains a difluoromethyl group, which enhances its chemical properties and biological interactions, particularly in pharmaceutical applications.

PropertyValue
Molecular Formula C11H15F2N5
Molecular Weight 255.27 g/mol
IUPAC Name 1-(difluoromethyl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-3-amine
InChI Key UKCHSAFWMUBTCK-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C)CNC2=NN(C=C2)C(F)F

The biological activity of this compound is primarily attributed to the difluoromethyl group, which significantly influences its binding affinity to various molecular targets, including enzymes and receptors. The interaction mechanisms are complex and involve multiple pathways depending on the specific biological context.

Pharmacological Applications

This compound has been explored for several pharmacological applications, including:

Antifungal Activity: Studies have shown that compounds with similar pyrazole structures exhibit antifungal properties against various phytopathogenic fungi. For instance, derivatives of pyrazole have been synthesized and tested, revealing moderate to excellent antifungal activities against several strains .

Endothelin Antagonism: Some pyrazole derivatives have demonstrated efficacy as endothelin receptor antagonists in vitro, with certain compounds showing comparable potency to established drugs such as bosentan . This suggests potential applications in treating cardiovascular diseases.

Antibacterial Activity: While some related compounds have shown weak antibacterial activity against Gram-positive and Gram-negative bacteria, the specific activity of this compound requires further investigation .

Synthesis and Evaluation

A series of studies focused on synthesizing novel pyrazole derivatives, including this compound, evaluated their biological activities through various assays. For example, one study synthesized a range of pyrazole derivatives and assessed their antifungal activity using mycelia growth inhibition assays. Among these, certain derivatives exhibited higher antifungal activity than traditional fungicides .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of pyrazole derivatives has provided insights into optimizing their biological activities. The difluoromethyl group has been identified as a critical component that enhances both the potency and selectivity of these compounds towards specific biological targets .

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including cyclization and substitution reactions. For pyrazole derivatives, a common approach is the condensation of hydrazine derivatives with diketones or aldehydes. For example:

  • Step 1 : Preparation of the pyrazole core via cyclization of a hydrazine precursor with a difluoromethyl ketone.
  • Step 2 : Alkylation of the pyrazole nitrogen using reagents like ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group .
  • Step 3 : Nucleophilic substitution to attach the [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine moiety. Optimize temperature (e.g., 60–80°C) and solvent polarity (DMF or DMSO) to enhance yield.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify chemical shifts for the difluoromethyl group (δ ~5.5–6.5 ppm, split due to F coupling) and pyrazole protons (δ ~6.0–7.5 ppm).
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (calculated for C₁₁H₁₅F₂N₅: 255.27 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s bioactivity and binding affinity to target proteins?

Fluorine atoms enhance electronegativity and metabolic stability. For example:

  • The difluoromethyl group increases lipophilicity, improving membrane permeability.
  • SAR Studies : Compare with non-fluorinated analogs (e.g., replacing F with H or Cl) to assess potency changes. Fluorine’s electron-withdrawing effects may strengthen hydrogen bonding with enzyme active sites (e.g., kinases or cytochrome P450 isoforms) .

Q. How can contradictory data across studies regarding its inhibitory activity be resolved?

Contradictions may arise from assay conditions (e.g., pH, solvent) or target specificity. To resolve:

  • Standardize Assays : Use consistent enzyme concentrations (e.g., 10 nM) and buffer systems (e.g., Tris-HCl, pH 7.4).
  • Cross-Validate : Employ orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays).
  • Control for Metabolites : Test stability in assay media via LC-MS to rule out degradation .

Q. What computational methods are suitable for predicting its ADMET properties?

  • Molecular Dynamics (MD) : Simulate interactions with CYP3A4 to predict metabolic pathways.
  • QSAR Models : Use descriptors like logP and polar surface area to estimate permeability (e.g., Blood-Brain Barrier penetration).
  • Docking Studies : Map binding poses in homology models of target receptors (e.g., GPCRs) using AutoDock Vina .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC.
  • Plasma Stability : Mix with human plasma (37°C, 1h), precipitate proteins, and quantify parent compound remaining.
  • Light/Oxidation : Expose to UV light (254 nm) or H₂O₂ to assess photodegradation/oxidative pathways .

Methodological Challenges and Solutions

Q. What strategies improve yield in the final coupling step of the synthesis?

  • Catalyst Optimization : Use Pd/Cu catalysts for Suzuki-Miyaura couplings (if aryl halides are intermediates).
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) or preparative HPLC for isomers .

Q. How can in vitro and in vivo activity discrepancies be addressed?

  • Pharmacokinetic Profiling : Measure bioavailability (%F) and tissue distribution (e.g., liver vs. brain).
  • Metabolite Identification : Use LC-HRMS to detect active metabolites that may contribute to in vivo efficacy .

Q. What experimental designs are effective for elucidating its mechanism of action?

  • Kinetic Studies : Determine IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • CRISPR Knockouts : Validate target engagement by testing activity in cell lines lacking the putative target protein .

Comparative Analysis of Structural Analogs

Q. How does this compound compare to 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine in terms of reactivity?

Property Target Compound 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine
Electrophilic Reactivity Lower (due to methyl/ethyl substituents)Higher (amine group more exposed)
Metabolic Stability Higher (fluorine reduces CYP450 metabolism)Moderate (phenyl group susceptible to oxidation)
Solubility ~0.5 mg/mL in PBS~1.2 mg/mL in PBS

Future Research Directions

  • Target Deconvolution : Use chemoproteomics to identify off-target interactions.
  • Formulation Optimization : Develop nanoemulsions to enhance aqueous solubility.
  • Toxicology Screening : Assess genotoxicity (Ames test) and cardiotoxicity (hERG assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.